molecular formula C7H11NO4 B1166339 (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 106564-72-1

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B1166339
CAS No.: 106564-72-1
M. Wt: 173.168
InChI Key:
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Description

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with an acetyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of starting materials such as proline derivatives. The synthetic route typically includes steps like acetylation and hydroxylation under controlled conditions. For instance, the acetylation of a proline derivative can be carried out using acetic anhydride in the presence of a base like pyridine. Hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of biocatalysts or enzymatic processes to achieve high yields and enantioselectivity. For example, the use of specific enzymes that catalyze the acetylation and hydroxylation reactions can streamline the production process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxyl group to a halide using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and natural products.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent. It is also used in the study of protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid: Lacks the acetyl group but shares the pyrrolidine ring and hydroxyl group.

    (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Proline derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

Uniqueness

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific (2R,4S) configuration and the presence of both acetyl and hydroxyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPRUDZDYCKSOQ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77449-97-9
Record name (2R,4S)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
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